

Application of Oxolinic Acid in Aquaculture for Treating Fish Diseases

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Compound of Interest		
Compound Name:	Oxolinic Acid	
Cat. No.:	B1678063	Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

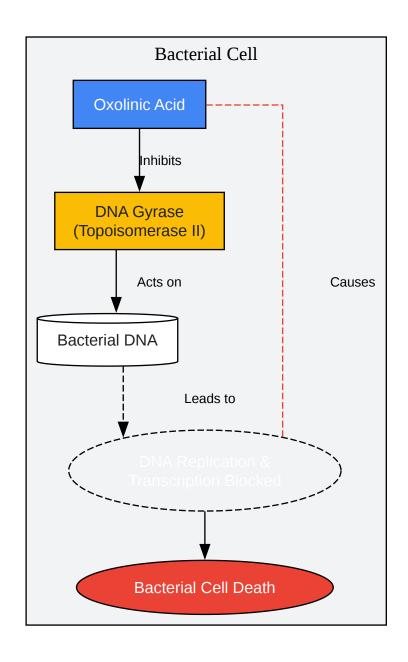
Introduction

Oxolinic acid is a synthetic quinolone antibiotic that has been effectively utilized in aquaculture for the treatment and prevention of bacterial diseases in fish.[1][2] As a first-generation quinolone, its mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication and repair, thereby impeding bacterial growth.[2][3][4] This document provides detailed application notes and protocols for the use of oxolinic acid in an aquaculture setting, with a focus on its efficacy against common fish pathogens, pharmacokinetic properties, and established treatment methodologies.

Mechanism of Action

Oxolinic acid's primary mode of action is the targeted inhibition of DNA gyrase (topoisomerase II) in susceptible bacteria. This enzyme is crucial for introducing negative supercoils into the bacterial DNA, a process vital for DNA replication, transcription, and recombination. By binding to the A-subunit of DNA gyrase, **oxolinic acid** stabilizes the enzyme-DNA complex, leading to double-stranded DNA breaks and ultimately bacterial cell death. This targeted action makes it particularly effective against a range of Gram-negative bacteria.[2][3]





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Mechanism of action of oxolinic acid.

Quantitative Data Summary

The efficacy and pharmacokinetic parameters of **oxolinic acid** can vary depending on the fish species, water temperature, and the specific pathogen being targeted. The following tables summarize key quantitative data from various studies.

Table 1: Minimum Inhibitory Concentrations (MIC) of Oxolinic Acid against Fish Pathogens



Pathogen	Fish Species	MIC Range (μg/mL)	Reference
Aeromonas salmonicida	Atlantic Salmon	0.0075 - 0.03	[1]
Aeromonas liquefaciens	-	0.02 - 0.09	[1]
Vibrio anguillarum	-	0.02 - 0.09	[1]
Aeromonas salmonicida	Lumpfish	0.06 - 15	[5]
Shewanella xiamenensis	Rainbow Trout	0.25	[6][7]
Lactococcus garvieae	Rainbow Trout	1	[6][7]
Chryseobacterium aquaticum	Rainbow Trout	4	[6][7]
Vibrio spp.	Sea Bass	0.03 - 1	
Vibrio anguillarum	Japanese Ayu	0.006 - 25	
Flavobacterium psychrophilum	Chilean Salmonids	≤1.0	[8]

Table 2: Pharmacokinetic Parameters of Oxolinic Acid in Different Fish Species



Fish Specie s	Dosag e (mg/kg)	Route	Cmax (µg/mL)	Tmax (h)	t1/2β (h)	Bioava ilabilit y (%)	Water Temp (°C)	Refere nce
Rainbo w Trout	10	Intravas cular	-	-	69.7	-	16	[1][9]
Rainbo w Trout	75	Oral	-	-	-	13.6	16	[9]
Atlantic Salmon	-	Oral (0.5% medicat ed feed)	2.1	24.3	55.4	19.9	7.8	[1]
Lumpfis h	25	Oral	2.12	10.3	21	-	-	[5][10]
Carp	5	Oral	0.73	24	-	-	-	[11]
Carp	10	Oral	0.59	24	-	-	-	[11]
Carp	20	Oral	0.89	24	-	-	-	[11]
Carp	40	Oral	2.23	15	-	-	-	[11]

Table 3: Efficacy and Treatment Dosages of Oxolinic Acid



Fish Species	Disease	Pathogen	Dosage (mg/kg/da y)	Duration	Outcome	Referenc e
Atlantic Salmon	Furunculos is	Aeromonas salmonicid a	5 - 20	-	All treated fish survived	[1]
Atlantic Salmon	Cold-water Vibriosis	Vibrio salmonicid a	15	-	Mortalities ceased in 3-4 days	[1]
Nile Tilapia	Motile Aeromonas Septicemia	Aeromonas hydrophila	12	7 days	Reduced mortality, accelerate d wound healing	[4][12]
Nile Tilapia	Motile Aeromonas Septicemia	Aeromonas veronii	12	7 days	Significantl y reduced mortality and accelerate d wound healing	[13][14][15]
Cod	Vibriosis	Vibrio anguillaru m	10 - 20	10 days (dosed on days 1, 2, 4, 6, 8, 10)	Significantl y reduced mortality	[16]
Carp	-	Aeromonas liquefacien s	3	5 days	Effective chemother apeutic effect	[11]
Loach	-	Chondroco ccus columnaris	1 μg/mL bath	24 hours	Effective treatment	[11]



Experimental Protocols

1. In Vitro Antimicrobial Susceptibility Testing (MIC Determination)

This protocol is based on the agar doubling dilution method described for Vibrio spp.[17]

- Objective: To determine the minimum inhibitory concentration (MIC) of oxolinic acid against a specific bacterial isolate.
- Materials:
 - Mueller-Hinton agar supplemented with 0.75% NaCl (for marine isolates).
 - Oxolinic acid stock solution.
 - Bacterial culture in logarithmic growth phase.
 - Sterile petri dishes.
 - Inoculator.
- Procedure:
 - Prepare a series of Mueller-Hinton agar plates containing twofold serial dilutions of oxolinic acid.
 - Adjust the bacterial suspension to a concentration of 10⁴ CFU per spot.
 - Spot the bacterial inoculum onto the surface of each agar plate.
 - Incubate the plates at 22°C for 18 hours.
 - The MIC is defined as the lowest concentration of oxolinic acid that completely inhibits visible bacterial growth.
- 2. In Vivo Efficacy Trial against Aeromonas hydrophila in Nile Tilapia

This protocol is adapted from a study on the efficacy of **oxolinic acid** against Aeromonas hydrophila infection in Nile tilapia.[4][12]

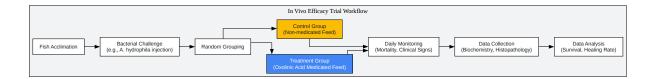
Methodological & Application





- Objective: To evaluate the therapeutic efficacy of orally administered oxolinic acid in treating an experimental Aeromonas hydrophila infection.
- Experimental Animals: Juvenile Nile tilapia (Oreochromis niloticus).
- Procedure:
 - Acclimation: Acclimate the fish to laboratory conditions for at least two weeks.
 - Challenge: Intramuscularly inject the fish with a sublethal dose of A. hydrophila (e.g., 1.93×10⁶ cells/fish). A control group should be injected with a sterile saline solution.
 - Treatment:
 - Treatment Group: Starting 24 hours post-challenge, administer feed supplemented with oxolinic acid at a dose of 12 mg/kg of fish biomass per day for 7 consecutive days.
 - Control Group (Infected, Untreated): Provide the same feed without oxolinic acid.
 - Monitoring: Observe the fish daily for clinical signs of disease, mortality, and wound healing progression for a period of at least 21 days post-infection.
 - Data Collection: Record daily mortality. At specified time points, sample fish for analysis of plasma biochemical parameters and histopathological changes in tissues like the liver and kidney.
 - Endpoint: The primary endpoint is the cumulative mortality in each group. Secondary
 endpoints include the rate of wound healing and the normalization of biochemical and
 histopathological parameters.





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